1,2-Dibromo-3-(trifluoromethyl)benzene

描述

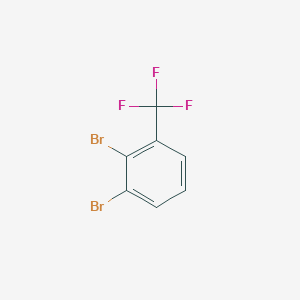

1,2-Dibromo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3Br2F3. It is a derivative of benzene, where two bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions: 1,2-Dibromo-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like potassium carbonate in solvents like ethanol or toluene.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of bromine atoms.

Major Products:

Substitution Reactions: Products include substituted benzene derivatives with functional groups like amines, thiols, or ethers.

Coupling Reactions: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Reduction Reactions: The major product is 3-(trifluoromethyl)benzene.

科学研究应用

Organic Synthesis

Building Block for Trifluoromethylated Compounds

1,2-Dibromo-3-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of various trifluoromethylated compounds. Its high reactivity due to the presence of halogen substituents allows it to participate in multiple chemical reactions, including nucleophilic substitutions and cross-coupling reactions. This makes it particularly useful in the development of new pharmaceuticals and agrochemicals .

Agrochemical Applications

Development of Trifluoromethylpyridines (TFMP)

The compound is instrumental in synthesizing trifluoromethylpyridine derivatives, which are widely used in the agrochemical industry for crop protection against pests. Over 20 new TFMP-containing agrochemicals have been developed, showcasing the compound's significance in agricultural applications.

Pharmaceutical Research

Potential Bioactive Derivatives

Although specific biological activities of this compound are not extensively documented, its structural analogs often exhibit antimicrobial and antifungal properties. The trifluoromethyl group can enhance the bioactivity of derivatives synthesized from this compound, making it a subject of interest for drug discovery programs .

Material Chemistry

Synthesis of Specialty Chemicals

In material science, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are explored for applications in developing polymers and coatings with unique properties such as improved thermal stability and resistance to solvents.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated that this compound was utilized as a precursor to synthesize various trifluoromethylated compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced biological activity, indicating the potential for developing new therapeutics .

Case Study 2: Agrochemical Development

Research highlighted the role of trifluoromethylpyridine derivatives synthesized from this compound in developing novel agrochemicals that provide effective pest control while minimizing environmental impact. The study reported successful field trials demonstrating improved crop yields with these new formulations.

Case Study 3: Material Properties

Investigations into materials synthesized from this compound revealed their potential applications in electronics due to their favorable electronic properties. The materials exhibited efficient thermally activated delayed fluorescence (TADF), making them candidates for use in OLED technology .

作用机制

The mechanism of action of 1,2-dibromo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .

相似化合物的比较

- 1,3-Dibromo-5-(trifluoromethyl)benzene

- 1-Bromo-3,5-bis(trifluoromethyl)benzene

- 1,2-Dibromo-4-(trifluoromethyl)benzene

Comparison: 1,2-Dibromo-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine atoms and the trifluoromethyl group on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 1,3-dibromo-5-(trifluoromethyl)benzene isomer may exhibit different reactivity patterns due to the meta positioning of the substituents . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene has two trifluoromethyl groups, which can further enhance the electron-withdrawing effects and alter its chemical behavior .

生物活性

1,2-Dibromo-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, featuring both bromine and trifluoromethyl groups, suggests potential biological activities that warrant detailed exploration. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its antimicrobial properties and potential applications in drug development.

This compound can be synthesized through various methods, including electrophilic bromination and trifluoromethylation of benzene derivatives. The presence of bromine atoms enhances reactivity, while the trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing characteristics, which can influence biological interactions.

In Vitro Studies

In vitro studies using cell lines have shown that halogenated compounds can modulate cellular responses. For instance, a related study evaluated the anti-inflammatory potential of various halogenated compounds on THP1-Blue™ NF-κB cells. While specific data on this compound is lacking, the results indicated that structural modifications significantly affect biological activity. Compounds with similar substitutions exhibited varying degrees of cytotoxicity and modulation of NF-κB activity .

Comparative Activity Table

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | Unknown | Potential reactive interactions with cellular components |

| 2-Bromo-4-(trifluoromethyl)phenol | Moderate | 15 µM | Inhibition of cell proliferation |

| 3-Bromo-5-(trifluoromethyl)aniline | High | 8 µM | NF-κB pathway modulation |

Note: The above table summarizes findings from related compounds due to limited specific data on this compound.

The mechanism by which halogenated compounds exert biological effects often involves their ability to interact with nucleophiles in biological systems. The bromine atoms may facilitate nucleophilic substitution reactions, while the trifluoromethyl group can enhance lipophilicity, potentially improving membrane penetration and bioavailability .

Research Implications and Future Directions

While current literature provides insights into the potential biological activities of this compound, further research is essential to elucidate its specific effects. Future studies should focus on:

- In Vivo Testing : Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.

- Mechanistic Studies : Investigating how structural variations influence biological activity at the molecular level.

- Developmental Applications : Exploring its utility as a precursor for new drugs or agrochemicals.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2-dibromo-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of 3-(trifluoromethyl)benzene derivatives. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis or UV light) is common. For regioselective dibromination, sequential electrophilic substitution or directed ortho-metalation strategies may be employed. Optimization should focus on temperature control (e.g., avoiding decomposition above 150°C ), solvent selection (non-polar solvents for stability), and stoichiometric ratios to minimize byproducts. Purity validation via GC or HPLC (>95% purity thresholds are typical ) is critical.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying dibrominated impurities. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can identify volatile byproducts. Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, with characteristic shifts for Br and CF₃ groups (e.g., downfield aromatic protons ). Elemental analysis validates stoichiometry. Note that deuterated analogs (e.g., difluorobenzene-d₃ ) may require specialized deuterium NMR.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.

- Storage : Store in airtight containers away from heat sources (decomposition risk above 150°C ).

- Spill management : Neutralize brominated compounds with sodium thiosulfate. Refer to safety protocols for dibrominated aromatics, such as avoiding ignition sources (P210 ).

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution, while experimental kinetic analysis under varying catalyst loads (e.g., Pd(PPh₃)₄) and temperatures quantifies activation barriers. Contrast with non-CF₃ analogs (e.g., 1,2-dibromobenzene) to isolate electronic effects .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Under basic conditions (e.g., NaOH), nucleophilic aromatic substitution may replace Br with OH, while acidic environments (e.g., H₂SO₄) risk sulfonation. Stability assays should monitor decomposition via LC-MS over time. Mitigation strategies include using inert atmospheres (N₂/Ar) and low-temperature reaction setups. Compare with structurally similar compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, which shows enhanced stability due to steric hindrance .

Q. How can isotopic labeling (e.g., deuterium, ¹³C) be applied to study the mechanistic pathways of this compound in organic transformations?

- Methodological Answer : Synthesize deuterated analogs (e.g., replacing H with D at specific positions) using deuterated reagents (e.g., D₂O in hydrolysis steps ). Track kinetic isotope effects (KIE) in reaction rates via mass spectrometry or NMR. For ¹³C labeling, employ ¹³C-enriched brominating agents. These techniques clarify whether bond cleavage steps (e.g., C-Br cleavage in cross-coupling) are rate-determining.

属性

IUPAC Name |

1,2-dibromo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVVXUSTAMOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381221 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-92-9 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。